Cesium chromate
Description
Structure
2D Structure
Properties
CAS No. |
13454-78-9 |
|---|---|
Molecular Formula |
CrCsH2O4 |
Molecular Weight |
250.915 g/mol |
IUPAC Name |
dicesium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
InChI Key |
KZCAZNLDQWOKPM-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |
Canonical SMILES |
O[Cr](=O)(=O)O.[Cs] |
Other CAS No. |
13454-78-9 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Cesium Chromate Crystallization
Aqueous-Phase Precipitation Routes
Aqueous-phase precipitation represents a common and versatile approach for the synthesis of cesium chromate (B82759). These methods involve the reaction of soluble precursors in an aqueous medium to induce the precipitation of the less soluble cesium chromate product.
Reaction of Chromium(VI) Oxide Precursors with Cesium Carbonate
A primary and widely utilized aqueous route for the synthesis of this compound involves the reaction between a chromium(VI) oxide precursor, typically chromium trioxide (CrO₃), and cesium carbonate (Cs₂CO₃). The reaction proceeds in an aqueous solution, leading to the formation of this compound and the evolution of carbon dioxide gas.
CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)
This method is advantageous due to the direct formation of the desired product. The reaction is typically carried out by dissolving stoichiometric amounts of the reactants in water. The solubility of this compound in water is a critical factor in this process. As the reaction proceeds, the concentration of this compound increases, and upon reaching its saturation point, crystallization is initiated. The process can be influenced by factors such as temperature, concentration of reactants, and the rate of addition of the precursors to control the particle size and morphology of the resulting crystals. The "cesium effect," which highlights the unique influence of cesium ions in promoting certain reactions, can lead to efficient and high-yield synthesis when using cesium carbonate.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Chromium Trioxide (CrO₃) | Cesium Carbonate (Cs₂CO₃) | This compound (Cs₂CrO₄) | Carbon Dioxide (CO₂) |
Metathesis Reactions Employing Soluble Cesium Salts
Metathesis, or double displacement, reactions provide an alternative aqueous-phase route to synthesize this compound. This method involves the exchange of ions between two soluble salt precursors, leading to the formation of the desired insoluble or less soluble product. A common example of this approach is the reaction between a soluble chromate salt, such as potassium chromate (K₂CrO₄), and a soluble cesium salt, like cesium chloride (CsCl).
The balanced chemical equation for this metathesis reaction is:
K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(s) + 2 KCl(aq)
In this reaction, the less soluble this compound precipitates out of the solution, driving the reaction forward. The success of this method hinges on the difference in solubility between the reactants and the products. The choice of the starting soluble chromate and cesium salts can influence the purity of the final product, as the coprecipitation of other salts can be a concern. Careful control of reaction conditions, such as temperature and reactant concentrations, is necessary to optimize the yield and purity of the this compound precipitate.
| Reactant 1 | Reactant 2 | Precipitate | Soluble Byproduct |
| Potassium Chromate (K₂CrO₄) | Cesium Chloride (CsCl) | This compound (Cs₂CrO₄) | Potassium Chloride (KCl) |
Solid-State Reaction Pathways and High-Temperature Synthesis
Solid-state reactions offer a solvent-free alternative for the synthesis of this compound, often involving the high-temperature reaction of solid precursors. These methods are particularly useful for producing materials with specific crystalline structures and for applications where the presence of residual solvent is undesirable.
High-temperature synthesis of this compound can be achieved by reacting a mixture of cesium-containing and chromium-containing solids. For instance, the reaction of cesium chloride (CsCl) with chromium(VI) oxide (CrO₃) at elevated temperatures can yield this compound. Similarly, a solid-state reaction between cesium carbonate (Cs₂CO₃) and chromium trioxide can be employed. These reactions typically require heating the powdered reactants to temperatures where solid-state diffusion can occur, leading to the formation of the product. The synthesis of related compounds like cesium chromium halides (e.g., Cs₃CrCl₆, Cs₃Cr₂Cl₉) via high-temperature methods provides insight into the conditions that could be adapted for this compound synthesis. The choice of precursors and the reaction temperature are critical parameters that influence the reaction rate and the phase of the final product. For example, high-temperature solid-state chemistry has been successfully used to synthesize cesium manganese halide nanocrystals embedded in glass, demonstrating the versatility of this approach for cesium-containing compounds.
Control of Crystalline Phase Purity and Stoichiometry during Synthesis
Achieving high crystalline phase purity and precise stoichiometry is paramount in the synthesis of this compound for many of its applications. The control over these parameters is influenced by the chosen synthesis method and the reaction conditions.
In aqueous precipitation methods, the stoichiometry of the reactants is a primary determinant of the product's stoichiometry. Using a precise molar ratio of the cesium and chromate precursors is essential to avoid the formation of unwanted byproducts. The pH of the solution also plays a crucial role, as the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions is pH-dependent. In acidic solutions, the dichromate ion is favored, which could lead to the formation of cesium dichromate instead of this compound. Therefore, maintaining a neutral to slightly basic pH is often necessary to ensure the formation of the desired chromate salt.
Techniques such as controlled precipitation, where the reactants are added slowly to a solution, can help in obtaining crystals of a specific size and morphology, which can also influence the purity. The principle of controlling the stoichiometry of precursors to dictate the final product phase has been demonstrated in the synthesis of cesium bismuth halides, where different Cs/Bi precursor ratios lead to the formation of distinct crystalline phases. This concept is directly applicable to the synthesis of this compound to ensure the formation of the desired Cs₂CrO₄ phase.
Impact of Precursor Selection on Product Characteristics
The choice of precursors in the synthesis of this compound can have a significant impact on the characteristics of the final product, including its purity, crystal size, and morphology.
In aqueous synthesis, the selection of the cesium salt (e.g., cesium carbonate vs. cesium chloride) can influence the reaction kinetics and the potential for impurity incorporation. For instance, when using cesium carbonate with chromium trioxide, the byproduct is gaseous carbon dioxide, which is easily removed from the system. In contrast, using cesium chloride in a metathesis reaction with potassium chromate results in the formation of soluble potassium chloride, which needs to be separated from the this compound product through washing, a step that can affect the yield and introduce impurities if not performed thoroughly.
Similarly, the choice of the chromium(VI) precursor is important. Chromium trioxide is a common choice, but other soluble chromates can also be used. The purity of the precursors themselves is a critical factor, as any impurities in the starting materials are likely to be carried over into the final product. The physical form of the precursors (e.g., powder vs. solution) and their concentration can also affect the reaction rate and the crystalline nature of the this compound produced. For example, in the synthesis of other complex materials, the choice of the chromium precursor has been shown to significantly affect the properties of the final product.
Crystallographic Investigations and Structural Elucidation of Cesium Chromate
Determination of Orthorhombic Crystal System and Space Group (Pnma)
Cesium chromate (B82759) is a yellow crystalline solid that crystallizes in the orthorhombic system. wikipedia.org This crystal system is characterized by three mutually perpendicular axes of unequal length. aflowlib.org Through diffraction studies, its structure has been assigned to the centrosymmetric space group Pnma (No. 62). wikipedia.orgmaterialsproject.orgtandfonline.com This space group designation indicates the presence of specific symmetry elements, including perpendicular glide planes (n and a) and a mirror plane (m). ucl.ac.uk The unit cell of cesium chromate contains four formula units (Z = 4), with the chromium atoms situated on sites of Cₛ symmetry. tandfonline.com The assignment to the Pnma space group is consistent across various crystallographic databases and literature, distinguishing its structure from other chromates like silver chromate, which, despite also being in the Pnma space group, has significantly different structural features. materialsproject.orgupv.es
Precise Lattice Parameter Measurements and Refinement
The dimensions of the unit cell, known as lattice parameters, are critical descriptors of a crystal structure. For this compound, these parameters have been determined with high precision. However, reported values can vary slightly depending on the experimental or computational method used.
For instance, data from the Materials Project, derived from computational methods, lists the lattice parameters as:
a = 6.430 Å
b = 8.583 Å
c = 11.452 Å materialsproject.org
In contrast, other sources report experimentally determined values such as:
a = 8.368 Å
b = 6.226 Å
c = 11.135 Å wikipedia.org
These values are typically refined using least-squares methods from diffraction data to minimize the difference between observed and calculated diffraction peak positions. hkl-xray.comyoutube.com Techniques like Rietveld refinement are employed to analyze the entire powder diffraction pattern, correcting for systematic errors and yielding highly accurate lattice parameters. h-and-m-analytical.com
| Source | a (Å) | b (Å) | c (Å) | Crystal System | Space Group |
|---|---|---|---|---|---|
| Materials Project materialsproject.org | 6.430 | 8.583 | 11.452 | Orthorhombic | Pnma |
| Wikipedia wikipedia.org | 8.368 | 6.226 | 11.135 | Orthorhombic | Pnma |
Analysis of Cesium Cation and Chromate Anion Coordination Environments
The crystal structure of this compound consists of cesium cations (Cs⁺) and chromate anions (CrO₄²⁻). The chromate anion is tetrahedral, with a central chromium atom bonded to four oxygen atoms. These isolated tetrahedra are linked together by the cesium cations. acs.org
In ionic crystals with large cations like cesium, high coordination numbers are common. In structures analogous to this compound, such as cesium molybdate-tellurate solid solutions, the cesium cations are found in 9- and 10-fold coordination with oxygen atoms from the surrounding tetrahedral anions. acs.org Similarly, in other complex cesium-containing oxides, Cs⁺ cations have been observed with coordination numbers of 8 and 10. acs.org This suggests that in this compound, each Cs⁺ ion is surrounded by a large number of oxygen atoms from multiple chromate tetrahedra, creating a stable, three-dimensional ionic lattice.
Application of Advanced Diffraction Techniques (X-ray Single-Crystal, Powder, Electron Diffraction)
A variety of diffraction techniques have been essential in elucidating the structure of this compound.
X-ray Single-Crystal Diffraction : This technique, applied to a single, well-ordered crystal, is the gold standard for structure determination. The initial and most accurate determinations of the space group and atomic positions for compounds like this compound are typically derived from single-crystal X-ray data. researchgate.netnih.gov
X-ray Powder Diffraction (XRD) : XRD is a powerful tool for phase identification and for the refinement of lattice parameters from a microcrystalline powder sample. wikipedia.orglibretexts.org this compound has been included in standard X-ray diffraction powder pattern databases, confirming its routine analysis by this method. nist.gov XRD is also used to identify this compound as a reaction product in various chemical systems, such as deposits in steam generator tubes. acs.org
Electron Diffraction : Due to the very short wavelength of electrons, electron diffraction can be used to obtain crystallographic information from extremely small sample volumes. This technique, often performed within a Transmission Electron Microscope (TEM), has been used to identify the formation of this compound phases in studies simulating the chemical interactions within nuclear reactors. davidpublisher.comsemanticscholar.org
Structure-Property Relationships Derived from Crystallographic Data
The elucidated crystal structure of this compound directly influences its macroscopic properties.
Density : The specific arrangement of Cs⁺ and CrO₄²⁻ ions within the Pnma space group and the precise dimensions of the unit cell determine the compound's theoretical density. Calculated densities are around 4.01 g/cm³ to 4.237 g/cm³. wikipedia.orgmaterialsproject.org
Stability and Identification : The defined orthorhombic crystal structure is energetically stable under standard conditions. This regular, repeating atomic arrangement gives rise to a unique and predictable powder diffraction pattern, which serves as a fingerprint for its identification. wikipedia.orgnist.gov
Vibrational Properties : The symmetry of the crystal structure and the local coordination environments of the ions dictate the vibrational modes of the lattice. These modes can be probed using techniques like Raman spectroscopy. Studies have reported the Raman spectra for finely crystalline this compound, with the results being interpreted based on the selection rules imposed by the Pnma space group. tandfonline.comacs.org
Ionic Conductivity : The coordination of the large Cs⁺ cations by multiple oxygen atoms within the crystal lattice results in relatively strong ionic bonding. This arrangement immobilizes the ions, meaning that solid this compound is not a significant ionic conductor at room temperature.
Spectroscopic Characterization Techniques for Cesium Chromate
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local structure of crystalline solids. For cesium chromate (B82759), both ¹³³Cs and ⁵³Cr NMR studies have yielded significant data on its atomic arrangement.
¹³³Cs NMR Studies: Chemical Shielding and Quadrupolar Interaction Tensors
Cesium-133 is a spin-7/2 nucleus with 100% natural abundance, making it an excellent probe for solid-state NMR studies. acs.orghuji.ac.il In cesium chromate, there are two crystallographically distinct cesium sites within the crystal lattice. researchgate.netacs.org Single-crystal ¹³³Cs NMR studies have been instrumental in determining the magnitudes and orientations of the chemical shielding and quadrupolar interaction tensors for each of these sites. researchgate.netacs.org
The analysis of ¹³³Cs NMR spectra, including magic-angle spinning (MAS) techniques, allows for the accurate determination of the quadrupole coupling and chemical shielding tensors. acs.org The chemical shielding tensors for ¹³³Cs in this compound span a spectral width of approximately 300 ppm. researchgate.net It has been observed that the principal axis systems of the chemical shielding and the electric field gradient (EFG) tensors are not coincident for either of the distinct ¹³³Cs nuclei. researchgate.net Specifically, the principal axis system of the chemical shielding tensor aligns with the crystallographic a, b, and c axes, whereas the EFG tensor's orientation deviates from these axes. researchgate.net
A correlation between the ¹³³Cs quadrupole tensor elements and EFG tensor elements estimated from point-charge calculations has been used to assign the NMR parameters to the specific crystallographic sites in this compound. acs.org
Table 1: ¹³³Cs NMR Parameters for this compound
| Parameter | Site 1 | Site 2 |
|---|---|---|
| Isotropic Chemical Shift (δiso) | 365 ppm | - |
| Quadrupole Coupling Constant (CQ) | 0.56 MHz | - |
Data sourced from multiple studies and may represent averaged or representative values. acs.orgresearchgate.netrsc.org
⁵³Cr NMR Investigations: Quadrupolar Coupling Constants and Chemical Shifts
Chromium-53, a spin-3/2 nucleus with a natural abundance of 9.5%, presents greater challenges for NMR studies due to its low sensitivity and moderate quadrupole moment. mdpi.comhuji.ac.il Despite these challenges, ⁵³Cr solid-state NMR spectra of this compound have been successfully obtained, providing valuable information. rsc.org
The ⁵³Cr NMR spectrum of solid this compound is characterized by a significant quadrupolar interaction. mdpi.com The quadrupolar coupling constant (C_Q) for ⁵³Cr in Cs₂CrO₄ has been determined to be 1.21 MHz with an asymmetry parameter (η_Q) of 0.22. mdpi.com The isotropic chemical shift (δ_iso) is reported as 1781 ppm relative to a standard reference. mdpi.com These parameters indicate a distorted local environment for the chromate ion in the solid state. mdpi.com For comparison, a saturated aqueous solution of Cs₂CrO₄ is often used as a secondary reference in ⁵³Cr NMR, with an isotropic chemical shift of 1798 ppm. mdpi.comresearchgate.net
Table 2: ⁵³Cr NMR Parameters for Solid this compound
| Parameter | Value |
|---|---|
| Isotropic Chemical Shift (δiso) | 1781 ppm |
| Quadrupole Coupling Constant (CQ) | 1.21 MHz |
| Asymmetry Parameter (ηQ) | 0.22 |
Data obtained at a magnetic field of 22.3 T. mdpi.com
Elucidation of Local Atomic Environments via NMR Parameters
The NMR parameters, including chemical shifts and quadrupolar coupling constants, are highly sensitive to the local atomic environment of the nucleus under investigation. rsc.org In this compound, the analysis of ¹³³Cs and ⁵³Cr NMR data provides a detailed picture of the coordination and symmetry of the cesium and chromium sites.
The presence of two distinct ¹³³Cs NMR signals confirms the existence of two non-equivalent cesium environments in the crystal structure, which has been corroborated by X-ray diffraction data. researchgate.netresearchgate.net The non-coincidence of the chemical shielding and EFG tensors for the ¹³³Cs nuclei indicates a low-symmetry environment for the cesium ions. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to probe the vibrational modes of the chromate anion (CrO₄²⁻) and to understand the interionic interactions within the this compound crystal. nih.gov
Analysis of Chromate Anion Vibrational Modes
The free chromate ion possesses tetrahedral (T_d) symmetry and exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the solid state, the local symmetry of the chromate ion in the this compound lattice is lower than T_d, which leads to the splitting of the degenerate modes and the activation of modes that are silent in the gas phase. ukim.mk
Both FTIR and Raman spectra of this compound show bands corresponding to these vibrational modes. researchgate.net The Cr-O bending frequency (ν₄) in Cs₂CrO₄ is observed around 383 cm⁻¹. geologyscience.ru The analysis of these spectra, often at room and low temperatures, allows for the precise measurement of the positions of the fundamental mode components. ukim.mkresearchgate.netroyalsocietypublishing.org The splitting of the ν₃ and ν₄ modes is a direct consequence of the removal of degeneracy due to the lower site symmetry in the crystal. ukim.mk
Table 3: Vibrational Frequencies of the Chromate Anion in this compound
| Vibrational Mode | Symmetry (Td) | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ (symmetric stretch) | A₁ | ~850-900 |
| ν₂ (bend) | E | ~350 |
| ν₃ (antisymmetric stretch) | F₂ | ~916 |
| ν₄ (bend) | F₂ | ~383 |
Values are approximate and can vary based on experimental conditions and the specific crystalline environment. geologyscience.ru
Spectroscopic Signatures of Interionic Interactions
The vibrational spectra of this compound are sensitive to the interactions between the cesium cations and the chromate anions. The strength of the crystalline field influences the vibrational frequencies of the chromate ion. ukim.mk As one moves through the series of alkali metal chromates from potassium to cesium, the strength of the local electrostatic field at the anion site increases. ukim.mk This is reflected in shifts in the vibrational frequencies of the chromate modes. ukim.mk
The study of doped crystals, for instance, sulfate (B86663) ions (SO₄²⁻) isolated in a this compound matrix, provides further insight into these interactions. The vibrational spectra of the dopant ion are influenced by the host lattice, and the observed frequency shifts and splittings can be attributed to the crystalline field strength at the anion site. ukim.mkroyalsocietypublishing.orgscirp.org This "vibrational Stark effect" provides a quantitative measure of the local electric field within the crystal. ukim.mkroyalsocietypublishing.org Therefore, the detailed analysis of the FTIR and Raman spectra of this compound reveals not only the structure of the chromate anion but also the nature and strength of the cation-anion interactions that define the solid-state structure.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to investigate the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 0 to 10 nanometers of the surface. innovatechlabs.com For this compound, XPS is instrumental in identifying the oxidation states of cesium (Cs), chromium (Cr), and oxygen (O), and in studying its formation and interaction with other materials, particularly in the context of nuclear safety and materials science. acs.orgacs.org
Detailed research has employed XPS to characterize this compound formed under various conditions. For instance, in studies simulating the environment of spent nuclear fuel storage, XPS has been used to identify the chemical forms of cesium contamination on stainless steel surfaces. acs.org In these scenarios, the formation of cesium chromates has been documented. acs.org High-resolution scans of the Cs 3d and Cr 2p core level regions provide definitive information about the chemical bonding.
Research findings have shown that in systems containing cesium and chromium, the presence of this compound (Cs₂CrO₄) and sometimes cesium dichromate (Cs₂Cr₂O₇) can be confirmed by specific binding energies. acs.orgepj-conferences.org For example, after the thermal treatment of cesium iodide (CsI) deposited on stainless steel, XPS analysis identified the presence of Cr⁶⁺ at a binding energy of 580.0 eV, which, in conjunction with other techniques, confirmed the formation of this compound. epj-conferences.org The corresponding Cs 3d₅/₂ peak for the cesium ion (Cs⁺) in this mixed oxide form was observed at 724.0 eV. epj-conferences.org
In another study involving the contamination of stainless steel in a nitric acid matrix, XPS analysis identified cesium chromates as a probable chemical state. acs.org The high-resolution spectrum for cesium showed the Cs 3d₅/₂ and Cs 3d₃/₂ photoelectron peaks at 723.9 eV and 737.8 eV, respectively. acs.org The researchers suggested that the most probable chemical state was cesium dichromate (Cs₂Cr₂O₇). acs.org
Reference databases provide standardized binding energy values that aid in the identification of compounds. For this compound (Cs₂CrO₄), the binding energy for the Cr 2p₃/₂ peak is reported as 579.80 eV. xpsdatabase.net The Cs 3d₅/₂ peak for Cs₂CrO₄ is listed with a binding energy of 724.50 eV. xpsdatabase.net These values serve as a benchmark for experimental analyses.
The data below summarizes the characteristic binding energies for this compound as identified by XPS in various studies.
Interactive Table: XPS Binding Energies for this compound
| Element | Core Level | Chemical State/Compound | Reported Binding Energy (eV) | Source |
| Cesium (Cs) | 3d₅/₂ | Cs⁺ in Cs-Cr mixed oxide | 724.0 | epj-conferences.org |
| Cesium (Cs) | 3d₅/₂ | This compound (Cs₂CrO₄) | 724.50 | xpsdatabase.net |
| Cesium (Cs) | 3d₅/₂ | Probable Cesium Dichromate (Cs₂Cr₂O₇) | 723.9 | acs.org |
| Cesium (Cs) | 3d₃/₂ | Probable Cesium Dichromate (Cs₂Cr₂O₇) | 737.8 | acs.org |
| Chromium (Cr) | 2p₃/₂ | Cr⁶⁺ in this compound | 580.0 | epj-conferences.org |
| Chromium (Cr) | 2p₃/₂ | This compound (Cs₂CrO₄) | 579.80 | xpsdatabase.net |
Computational Chemistry and Theoretical Studies of Cesium Chromate Electronic Structure
Density Functional Theory (DFT) Applications for Predicting Structural and Spectroscopic Parameters
Quantum Chemical Calculations of ¹³³Cs NMR Parameters
Solid-state Nuclear Magnetic Resonance (SSNMR) is a sensitive probe of the local atomic environment of cesium ions. researchgate.net DFT calculations, especially using the Gauge-Including Projector Augmented Wave (GIPAW) method, are instrumental in connecting the measured ¹³³Cs NMR spectroscopic parameters with the geometric properties of cesium-containing compounds like cesium chromate (B82759). researchgate.netresearchgate.net
The reliability of these predictions heavily depends on the choice of the exchange-correlation functional. researchgate.net Studies have benchmarked various functionals for their performance in predicting the geometry and NMR parameters of simple cesium compounds. researchgate.netresearchgate.net For instance, a comparison of different DFT functionals revealed that while some are sensitive to the calculation scheme, the parameters for Cs₂CrO₄ are less so. researchgate.net Research has shown that functionals like rev-vdW-DF2 and PBEsol+D3 are leading candidates for accurately predicting geometry and chemical shifts in cesium compounds. researchgate.net
The magnitudes of magnetic interactions in crystalline Cs₂CrO₄ have been successfully described using plane-wave DFT. elementschina.com These calculations have achieved good agreement with experimental data, which is significant for structural studies of cesium compounds. elementschina.com Furthermore, this computational approach has been used to determine the absolute orientations of the ¹³³Cs NMR chemical shielding and electric field gradient (EFG) tensors for the crystallographically and magnetically distinct sites in cesium chromate. elementschina.com
A study benchmarking various functionals for predicting geometry and NMR parameters in several cesium compounds, including this compound, highlighted the importance of selecting an appropriate functional. The following table summarizes the computational parameters used for Cs₂CrO₄ in that study.
| System | Ecut [Ry] | kgrid xyz |
|---|---|---|
| Cs₂CrO₄ | 80 | 5 6 4 |
Electronic Band Structure and Density of States Analysis
The electronic band structure and density of states (DOS) are fundamental properties that determine the electronic and optical behavior of a material. While specific studies on the electronic band structure of this compound are not abundant in the literature, research on related chromate compounds provides valuable insights.
For example, DFT calculations on the novel ternary sulfido chromate(II), K₂[Cr₃S₄], revealed an indirect band gap of 1.52 eV. acs.org The analysis of its electronic structure indicated the presence of Cr-Cr interactions and partial delocalization of spin states. acs.org In general, the coordination environment of the chromium ion directly influences its electronic structure, leading to variations in magnetism and electronic behavior. acs.org
Studies on other chromate spinels, such as TCr₂O₄ (where T = V²⁺, Mn²⁺, Fe²⁺), have shown that these materials can be half-metallic ferromagnetic compounds due to strong hybridization between the T-3d, Cr-3d, and O-2p states. researchgate.net The analysis of the electronic properties of chromate spinels like CaCr₂O₄, which has an orthorhombic crystal structure, indicates it is a semiconductor with a direct bandgap. aip.org DFT calculations for CaCr₂O₄ have determined a bandgap of 2.256 eV. aip.org These findings in related chromates suggest that the electronic properties of this compound are likely governed by the [CrO₄]²⁻ tetrahedral units and the interactions between chromium and oxygen orbitals.
Ab Initio Methods for Describing Molecular Interactions and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing molecular interactions and energetics. These methods have been applied to study chromate and cesium-containing systems, providing insights into their behavior.
Investigations into the hydration of the chromate ion (CrO₄²⁻) using ab initio calculations have explored the interactions between the ion and surrounding water molecules. mdpi.com These studies show that even with modest basis sets, ab initio modeling can provide reasonable structural and vibrational properties. mdpi.com For the chromate ion, calculations at the MP2/6-31+G* level have been performed with up to twelve water molecules to understand the effects of hydration on the Cr-O bond lengths and vibrational frequencies. mdpi.com The results indicate that while Hartree-Fock methods can underestimate bond lengths, MP2 and DFT methods like B3LYP provide results that are closer to experimental values. mdpi.com The effect of hydration is a moderate shortening of the Cr-O bond distance. mdpi.com
In the context of cesium compounds, ab initio calculations have been used to investigate the thermochemical properties of species like cesium borates. heegermaterials.com These high-level calculations, such as the coupled-cluster single-double and perturbative triple (CCSD(T)) approach, provide accurate energetic data. heegermaterials.com While specific ab initio studies on the molecular interactions within the this compound crystal lattice are not widely reported, the principles from studies on related systems are applicable. The interactions in Cs₂CrO₄ would be dominated by the ionic bonding between the Cs⁺ cations and the [CrO₄]²⁻ anions, with covalent character within the chromate group.
Theoretical Modeling of Lattice Dynamics and Phonon Properties
The study of lattice dynamics and phonon properties is essential for understanding the vibrational characteristics of a crystal, which influence its thermal properties, stability, and response to external stimuli. Theoretical modeling provides a way to calculate phonon dispersion curves, density of states, and other related properties.
While specific research on the lattice dynamics of this compound is limited, studies on other cesium-containing compounds and related materials offer a framework for understanding its potential vibrational properties. For instance, the lattice dynamics of CsH₂PO₄ have been simulated using a semi-phenomenological approach, calculating phonon frequencies, density of states, and specific heat. researchgate.net Similarly, the phonon dispersion curves of ultrathin films of cesium have been investigated using inelastic helium atom scattering and compared with density-functional perturbation theory (DFPT) calculations. rsc.org These studies shed light on the bulk phonon dynamics of cesium. rsc.org
The theoretical approach to lattice dynamics typically involves the harmonic approximation, where the potential energy of the crystal is expanded in terms of atomic displacements. smolecule.com From this, the dynamical matrix can be constructed and solved to obtain the phonon frequencies and eigenvectors. smolecule.com These calculations can be performed using methods like linear response or the supercell approach within the framework of DFT. smolecule.com Such theoretical modeling would be instrumental in predicting the vibrational spectra (Raman and infrared) of this compound and understanding its thermodynamic properties.
Computational Insights into Related Chromate Compounds and Spin Crossover Phenomena
The phenomenon of spin crossover, where a transition metal complex changes its spin state in response to external stimuli, is a significant area of research in inorganic chemistry with potential applications in molecular electronics and data storage. aflow.orgacs.org While this compound itself, with Cr(VI) having a d⁰ electron configuration, does not exhibit spin crossover, computational studies of related chromium and iron compounds, including those containing cesium, provide valuable insights into this phenomenon.
DFT is a key tool for studying spin crossover, as it can be used to calculate the energy difference between the high-spin (HS) and low-spin (LS) states. The accuracy of these calculations is highly dependent on the chosen exchange-correlation functional.
A notable example of a cesium-containing compound that exhibits spin crossover is the Prussian blue analogue, cesium iron hexacyanochromate (B1208335) (CsFe[Cr(CN)₆]). aip.org In this material, the spin transition of the iron(II) center is influenced by the crystal lattice. aip.org Periodic DFT calculations have shown that for the experimental low-temperature crystal structure, the low-spin configuration of Fe(II) is the most stable. A detailed analysis suggests that the observed spin crossover has a structural origin with significant entropic contributions from the high-spin state. Ab initio calculations on this compound have further explored the relative importance of the local ligand field and the Madelung field from the crystal lattice in driving the spin transition.
These computational studies on related compounds demonstrate the power of theoretical methods to unravel the complex interplay of electronic structure, crystal packing, and external stimuli that govern spin crossover phenomena.
Phase Transition Dynamics in Cesium Chromate and Analogous Systems
Experimental Observation of Solid-State Phase Transitions
At ambient conditions, cesium chromate (B82759) possesses an orthorhombic crystal structure belonging to the Pnma space group. materialsproject.org Experimental studies on the thermal expansion of cesium chromate have been conducted up to 873 K. While these studies indicate a high thermal expansion, they did not report any phase transitions within this temperature range.
Direct experimental evidence for solid-state phase transitions in pure this compound (Cs2CrO4) from techniques such as high-temperature X-ray diffraction or differential scanning calorimetry (DSC) is not extensively documented in publicly available literature. However, insights can be drawn from analogous compounds. For instance, Cs2TeO4, which is isostructural with the low-temperature phase of Cs2CrO4, undergoes a phase transition from an orthorhombic to a hexagonal structure at approximately 712 K. This suggests that Cs2CrO4 may exhibit similar polymorphic behavior at elevated temperatures.
Furthermore, studies on other A2BX4 compounds, such as silver chromate (Ag2CrO4), have revealed pressure-induced phase transitions. upv.es For example, Ag2CrO4 undergoes a transition from the orthorhombic Pnma structure to another phase at high pressures. upv.es While not directly pertaining to Cs2CrO4, these findings highlight the propensity of this class of materials to undergo structural transformations under external stimuli.
Theoretical Frameworks for Predicting and Explaining Phase Transitions
The phase transitions in A2BX4 compounds can be understood through various theoretical frameworks that consider the interplay of crystal structure, ionic radii, and bonding characteristics. For compounds with the β-K2SO4 structure type, to which orthorhombic Cs2CrO4 belongs, the stability of the structure is influenced by the coordination environment of the cations.
In these structures, there are two distinct crystallographically independent cations. The stability is often related to the bonding of the larger, less firmly bound cation. Theoretical models suggest that instabilities in the crystal lattice, which can lead to phase transitions, are more likely to occur in structures with looser atomic packing. The ratio of the lattice parameters and the effective sizes of the cations and the chromate tetrahedra are critical factors in predicting the likelihood of low-temperature phase transitions. In many A2BX4 compounds, these transitions lead to modulated structures, which can be incommensurate.
Influence of External Stimuli (Temperature, Pressure) on Structural Transformations
External stimuli such as temperature and pressure are key driving forces for structural transformations in crystalline solids.
Pressure: The effect of high pressure on the crystal structure of this compound has not been extensively reported. However, studies on other A2BX4 compounds provide insights into potential pressure-induced transformations. For instance, high-pressure Raman spectroscopy on Cs2CuCl4 revealed a reversible structural phase transition at 5 GPa. researchgate.net Similarly, CaCrO4 undergoes a nonreversible transition from a zircon-type to a scheelite-type structure starting at around 6 GPa. arxiv.org These examples suggest that applying pressure to this compound could induce phase transitions to more compact crystal structures.
Kinetic and Thermodynamic Aspects of Phase Equilibria
The thermodynamics of this compound have been investigated, providing foundational data for understanding its phase stability. The standard enthalpy of formation (ΔH°f) and the standard entropy (S°) are key thermodynamic quantities.
Calorimetric studies have determined the standard enthalpy of solution and formation of this compound. davidpublisher.com The standard entropy of Cs2CrO4 has been derived from heat capacity measurements. davidpublisher.comosti.gov These data are essential for calculating the Gibbs free energy of formation and understanding the compound's stability relative to other phases and compounds in a given chemical system.
The kinetics of phase transitions describe the rate at which a transformation occurs. For solid-state transitions, the kinetics are often governed by nucleation and growth processes. There is a lack of specific kinetic studies on phase transitions in this compound. However, the study of phase transitions in analogous systems often reveals that these transformations can be either rapid or sluggish, sometimes resulting in the coexistence of phases or the formation of metastable structures. upv.es The kinetics are influenced by factors such as the magnitude of the energy barrier for the transition, the temperature, and the presence of defects in the crystal lattice.
Below is a table summarizing the reported thermodynamic properties for this compound at standard conditions (298.15 K).
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔH°f) | -341.78 | kcal/mol | osti.gov |
| Standard Entropy (S°) | 54.63 | cal/K·mol | osti.gov |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -315.01 | kcal/mol | osti.gov |
Solid State Reaction Mechanisms and Interfacial Chemistry Involving Cesium Chromate
Investigation of Reduction Reactions with Metals (e.g., Silicon, Titanium) for Cesium Vapor Generation
The generation of cesium vapor from cesium chromate (B82759) involves its reduction by various metals at elevated temperatures. This process was fundamental in the final stages of vacuum tube production to remove residual gases like nitrogen and oxygen. wikipedia.org
The reaction of cesium chromate with reducing agents such as silicon, boron, or titanium produces cesium vapor. smolecule.comwikipedia.orgheegermaterials.com When heated, typically above 500°C, these mixtures undergo a reaction where cesium is reduced to its elemental form and released in the vapor phase. google.com For instance, the reaction with titanium is utilized in cesium dispenser photocathodes, where the reduction of this compound frees atomic cesium that can then diffuse to the surface. dtic.mil
The general reaction scheme involves the high-temperature reduction of this compound, leading to the formation of metal chromates and free cesium vapor. dtic.milosti.gov The choice of reducing agent can influence the reaction conditions and efficiency. For example, mixtures with titanium powder can release cesium vapor at around 400°C. osti.gov In some applications, a Zr-Al alloy is used as the reducing agent, with the reaction occurring at approximately 700°C. nih.gov
Table 1: Reducing Agents for Cesium Vapor Generation from this compound
| Reducing Agent | Typical Reaction Temperature | Application |
|---|---|---|
| Silicon (Si) | > 500°C google.com | Vacuum Tubes wikipedia.org |
| Titanium (Ti) | ~400°C osti.gov | Cesium Dispenser Photocathodes dtic.mil |
| Boron (B) | Not specified | Vacuum Tubes wikipedia.org |
| Zirconium-Aluminum (Zr-Al) alloy | ~700°C nih.gov | Micro-fabricated Vapor Cells nih.gov |
Chemical Interactions with Structural Materials in Extreme Environments
Under extreme conditions, such as those found in nuclear reactors, cesium can interact with structural materials like stainless steel. These interactions can lead to the formation of new compounds, including this compound, on the surface of these materials. researchgate.netsemanticscholar.org
Formation of Cesium Chromates on Oxide Layers of Alloys (e.g., Stainless Steel)
In environments containing cesium, such as simulated light water reactor severe accidents, cesium compounds can form on the oxide layers of structural materials. researchgate.netsemanticscholar.org Studies have shown that cesium hydroxide (B78521) can react with the oxidized surfaces of stainless steel to form compounds like this compound (Cs₂CrO₄) and cesium ferrate (Cs₂FeO₄). researchgate.netresearchgate.net This formation is dependent on factors like temperature and the composition of the oxide layer. researchgate.netsemanticscholar.org For example, on stainless steel, a chromium-rich inner oxide layer can form, upon which cesium-containing compounds can deposit. nih.govacs.org The presence of a pre-formed chromium oxide (Cr₂O₃) layer on stainless steel is a precursor to the formation of this compound when exposed to cesium compounds at high temperatures. acs.org
Microstructural Characterization of Reaction Products (SEM, TEM, EDS)
Advanced analytical techniques are crucial for identifying and characterizing the reaction products formed on structural materials. Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDS) is widely used to examine the surface morphology and elemental composition of these reaction layers. researchgate.netsemanticscholar.orgacs.orgacs.org
SEM and EDS Analysis: These techniques have been used to identify the non-uniform distribution of crystallites on stainless steel surfaces exposed to cesium-containing environments. nih.gov EDS analysis confirms the presence of cesium, chromium, and oxygen, indicating the formation of this compound. acs.orgcolab.ws It can also reveal the layered structure of the reaction products, such as an inner chromium-enriched layer and an outer layer containing cesium. nih.govacs.org
Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging and can be used to analyze the crystal structure of the reaction products. semanticscholar.orgacs.org Cross-sectional TEM analysis can reveal the thickness and detailed microstructure of the passive films formed on alloys. polyu.edu.hk
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the chemical states of the elements present. It has been used to confirm the formation of a Cr₂O₃ layer and the presence of Cs⁺ on the surface of stainless steel. acs.org
These characterization methods have been instrumental in understanding the complex interactions between cesium and structural materials, confirming the formation of this compound and other compounds at the microstructural level. researchgate.netsemanticscholar.orgacs.org
Mechanistic Studies of Dissolution and Precipitation in Aqueous Media
The behavior of this compound in aqueous solutions is important for understanding its environmental fate and for developing decontamination strategies. This compound is highly soluble in water. smolecule.com
Studies on the dissolution of chromate-containing compounds, such as jarosite, show that the process is influenced by factors like pH and temperature. academie-sciences.fracademie-sciences.fr In acidic conditions, the dissolution rate of such minerals is often controlled by chemical kinetics. academie-sciences.fr While specific mechanistic studies on the dissolution and precipitation of pure this compound are not extensively detailed in the provided results, the general principles of chromate solubility and the behavior of cesium ions in solution are relevant.
Cesium in aqueous solutions primarily exists as the free Cs⁺ ion. researchgate.net The precipitation of cesium can be influenced by the presence of other ions and the formation of less soluble compounds. For instance, in the presence of silicates, cesium can form cesium silicate (B1173343) compounds. researchgate.net The high solubility of this compound means that it is readily dissolved by water, which can be a factor in its removal from contaminated surfaces. researchgate.netresearchgate.net However, the subsequent interaction of cesium ions with other components in the aqueous environment can lead to the precipitation of other, more stable cesium compounds. semanticscholar.org The removal of chromate (CrVI) from aqueous solutions can also occur through reduction to CrIII, which then precipitates as insoluble hydroxides. mdpi.com
Applications of Cesium Chromate in Advanced Materials Science Research
Precursor Chemistry for Functional Inorganic Materials Synthesis
In the realm of materials science, the synthesis of novel inorganic materials with specific functionalities is a primary objective. Cesium chromate (B82759) serves as a crucial precursor in the creation of these advanced materials. wikipedia.org A precursor is a compound that participates in a chemical reaction that produces another compound. In solid-state synthesis, the choice of precursors is critical as it can dictate the pathway of the reaction and the formation of intermediate phases, ultimately influencing the properties of the final material.
Cesium chromate's role as a precursor is particularly noted in the synthesis of various functional inorganic materials. chemimpex.com Although it was historically used to produce cesium vapor in the manufacturing of vacuum tubes, its current primary use is as a starting material for other compounds of academic and research interest. wikipedia.org The compound's utility stems from its ability to introduce cesium and chromate ions into a material's structure in a controlled manner. This is essential for developing materials with tailored electronic, optical, or magnetic properties. aip.org For instance, cesium-containing perovskites are being explored for their potential in optoelectronic and thermoelectric applications. researchgate.net
The synthesis of complex oxides is an area where this compound can be a valuable precursor. By carefully selecting reaction conditions, researchers can incorporate cesium and chromium into complex crystal lattices, leading to the formation of materials with unique structural and functional properties.
Development of Advanced Materials for Electronic and Optical Devices
The unique electronic and optical properties of this compound make it a compound of interest in the development of advanced electronic and optical devices. chemimpex.comwatson-int.com Its contributions are often linked to the properties it imparts to the materials in which it is incorporated.
In electronics, materials containing cesium are investigated for applications such as photomultiplier tubes and photocathodes. watson-int.com The electronic properties of materials can be finely tuned by introducing elements like cesium, which can alter the electronic band structure and conductivity. Research into chromate spinels, a class of materials with potential for spintronic and optoelectronic applications, highlights the importance of the chromate ion in achieving desired magnetic and electronic behaviors. researchgate.net While not directly this compound, this research underscores the role of chromate in functional materials for electronics.
From an optical perspective, cesium compounds are known to influence the refractive index and other optical characteristics of materials. samaterials.com this compound's own optical properties, and its ability to act as a source of chromate ions, are relevant in the design of materials for optical devices. chemimpex.com For example, Prussian blue analogs containing cesium and iron hexacyanochromate (B1208335) have been studied for their magneto-optical properties, which could be exploited in the development of optomagnetic devices. aip.org
Contributions to Specialty Glass Formulations for Enhanced Optical Properties
This compound is employed in the manufacturing of specialty glasses to enhance their optical properties and stability. chemimpex.com The addition of specific compounds to a glass formulation can significantly modify its characteristics, such as its refractive index, color, and transmission spectrum.
In glass manufacturing, cesium compounds, in general, are used to alter the optical properties of the glass. samaterials.com Cesium can increase the refractive index of the glass, a critical parameter for lenses and other optical components. The chromate ion (CrO₄²⁻) is a known chromophore, meaning it absorbs light at specific wavelengths and can impart color to the glass. In certain glass formulations, chromate ions can also influence the redox state of the glass melt, which in turn affects the final properties of the glass. argentina.gob.ar
Research on the vitrification of high-level waste has involved studies on the behavior of chromium in glass melts, indicating the importance of controlling chromate chemistry in glass formulation. osti.gov While this application is for waste immobilization, the fundamental understanding of how chromates behave in glass is transferable to the development of specialty optical glasses. The use of this compound allows for the precise introduction of both cesium and chromate ions, providing a tool for glass scientists to fine-tune the optical performance of their formulations for high-performance applications. chemimpex.com
Catalytic Roles in Heterogeneous and Homogeneous Chemical Transformations
This compound exhibits catalytic activity in various chemical reactions, functioning in both heterogeneous and homogeneous systems. chemimpex.comontosight.ai In catalysis, a substance known as a catalyst increases the rate of a chemical reaction without itself undergoing any permanent chemical change.
As a heterogeneous catalyst, this compound provides a solid surface on which reactions can occur. It has been noted for its role in organic synthesis, where it can facilitate the conversion of substrates into desired products. chemimpex.com For example, cesium-containing catalysts, such as those based on cesium carbonate, have been shown to be effective in various organic reactions, including multi-component condensation reactions for the synthesis of complex molecules. jocpr.com While this example uses cesium carbonate, it highlights the catalytic potential of cesium compounds.
In the context of chromate-containing catalysts, research has explored the use of V/Ti/O catalysts doped with cesium for selective oxidation reactions, such as the conversion of o-xylene (B151617) to phthalic anhydride. acs.org The addition of cesium can modify the catalyst's surface properties and improve its performance. Furthermore, cesium salts of heteropolyacids have been extensively studied as versatile and solid heterogeneous catalysts for a wide range of organic transformations. mdpi.com
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound can also play a role. Its solubility in certain solvents allows it to participate directly in liquid-phase reactions. The chromate ion itself can act as an oxidizing agent in various chemical transformations. chemimpex.com The ability of this compound to facilitate electron transfer reactions is valuable in the field of electrochemistry and catalysis. chemimpex.com
Advanced Analytical Chemistry Methodologies Utilizing Cesium Chromate Research
Reagent Development for Selective Detection and Quantification
The distinct chemical characteristics of cesium and chromate (B82759) ions have led to the development of specialized reagents and methods for their precise detection and measurement.
Cesium chromate is utilized as a reagent in analytical chemistry for the quantitative analysis of compounds, specifically in methods to determine the presence of chromate ions in environmental samples. The chromate ion (CrO₄²⁻), a form of hexavalent chromium, is a significant environmental contaminant found in groundwater and surface water, necessitating rapid and accurate detection methods.
Several analytical techniques are employed for the quantification of chromate. Voltammetric methods, such as differential pulse polarography, have been developed for determining sub-microgram levels of chromate in natural waters. These electrochemical techniques can achieve a limit of determination as low as 0.05 µg·mL⁻¹ and offer specificity without interference from other common metal ions like copper, lead, and zinc. Spectrophotometry is another widely used method, where chromate reacts with a chromogenic agent like diphenylcarbazide to produce a colored complex whose absorbance can be measured. Direct UV-Vis spectrophotometry is also effective, with analysis performed at specific wavelengths depending on the pH of the sample: 350 nm in acidic conditions (pH ≤ 6) and 372 nm in alkaline conditions (pH ≥ 8).
The determination of cesium ions (Cs⁺) is critical for environmental monitoring, particularly concerning radioactive isotopes. Modern analytical methods have focused on achieving high selectivity and sensitivity. Electrochemical sensors represent a significant advancement for Cs⁺ detection.
Stripping voltammetry using a nickel hexacyanoferrate (NiHCF) modified electrode is one such method. This technique relies on the selective electrochemical intercalation of Cs⁺ into the NiHCF material. This approach demonstrates superior selectivity for cesium ions compared to simple adsorption, even in the presence of a tenfold molar excess of interfering ions. This enhanced selectivity significantly reduces measurement errors, making it a cost-effective and rapid method for Cs⁺ analysis. Other advanced techniques include the fabrication of paper-based colorimetric devices that allow for the rapid and highly selective visual detection of cesium in environmental samples.
Spectrophotometric and Electrochemical Analytical Techniques
Both spectrophotometry and electrochemistry are pivotal in the study of this compound and its constituent ions. This compound's application in research is significant, particularly in studies involving electrochemistry where it can facilitate electron transfer reactions.
Spectrophotometric analysis of the chromate ion is well-established. The UV-visible absorption spectrum of an aqueous solution containing chromate is dependent on pH, as an equilibrium exists between the yellow chromate (CrO₄²⁻) ion and the orange dichromate (Cr₂O₇²⁻) ion. The chromate ion strongly absorbs in the violet region of the spectrum, which gives it its characteristic yellow color. Quantitative analysis is typically performed by measuring absorbance at either 350 nm or 372 nm, depending on the acidity of the solution.
Electrochemical techniques like cyclic voltammetry are used to study the redox behavior of the chromate ion. Studies on potassium chromate show a distinct reduction wave corresponding to the three-electron reduction of Cr(VI). The kinetics of this process can be investigated by analyzing the relationship between peak currents and the scan rate, which can indicate whether the reaction is diffusion-controlled. These electrochemical methods provide valuable information on the behavior of the chromate species in solution.
Adsorption and Remediation Mechanisms of Cesium and Chromate Ions
The presence of cesium and chromate as contaminants in radioactive liquid wastes has driven extensive research into their removal. Adsorption has emerged as a preferred technology due to its high efficiency, simplicity, and low cost.
Understanding the kinetics and equilibrium of adsorption is crucial for designing effective remediation systems. The simultaneous adsorption of cesium (Cs⁺) and chromate (in the form of HCrO₄⁻ at acidic pH) has been studied in detail.
Kinetic data for the adsorption of these ions onto novel materials show that equilibrium can be reached at different rates for each ion. For example, when using a surfactant-modified zeolite, 70% of Cs⁺ and 90% of HCrO₄⁻ were removed within the first hour, with equilibrium attained at 80 minutes for cesium and 240-300 minutes for chromate. The kinetic data for this simultaneous removal are often well-fitted by a double-exponential kinetic model.
Adsorption isotherm models are used to describe the equilibrium relationship between the adsorbate concentration in the solution and on the adsorbent surface. For the co-adsorption of cesium and chromate, the Redlich-Peterson model has been found to be the best fit, indicating a hybrid mechanism that is not fully described by the Langmuir or Freundlich models alone.
| Parameter | Cesium (Cs⁺) | Chromate (Cr(VI)) | Reference |
|---|---|---|---|
| Best Fit Kinetic Model | Double-Exponential | Double-Exponential | |
| Equilibrium Time | ~90 minutes | ~300 minutes | |
| Best Fit Isotherm Model | Redlich-Peterson | ||
| Adsorption Capacity (mmol/g) on CTAB-Zeolite | 0.713 | 1.216 |
Research has focused on developing novel materials capable of simultaneously removing both cationic (Cs⁺) and anionic (CrO₄²⁻) contaminants.
Surfactant-Modified Zeolites: Natural zeolites possess a negative surface charge, giving them an affinity for cations like Cs⁺ but not for anions like chromate. To overcome this, zeolites are modified with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB). The surfactant forms a bilayer on the zeolite surface, which reverses the surface charge and creates sites for anion exchange. This dual-function material can effectively adsorb both cesium cations and chromate anions simultaneously, particularly in the pH range of 2.5–4.2. Studies have demonstrated that CTAB-modified zeolite exhibits high adsorption capacities of 0.713 mmol/g for Cs(I) and 1.216 mmol/g for Cr(VI).
Cyanobacteria: Bioremediation using microorganisms is an environmentally friendly and cost-effective approach to treating heavy metal contamination. Cyanobacteria, also known as blue-green algae, have shown high efficiency in the biosorption of heavy metals. These photosynthetic organisms can be used as remediation chassis for various heavy metals, including chromium. The mechanisms involved in heavy metal removal by cyanobacteria include biosorption (surface binding) and bioaccumulation (internal uptake). While much of the research has focused on individual heavy metals, the ability of cyanobacteria to thrive in contaminated water and sequester metals makes them a promising area of research for the remediation of complex waste streams containing contaminants like cesium and chromate.
Q & A
Q. What are the established methodologies for synthesizing high-purity cesium chromate in laboratory settings?
- Methodological Answer : this compound (Cs₂CrO₄) synthesis typically involves reacting stoichiometric amounts of cesium carbonate (Cs₂CO₃) with chromium(VI) oxide (CrO₃) in aqueous media under controlled pH (~8–10). A reflux setup at 80–100°C for 6–12 hours ensures complete reaction . Post-synthesis, crystallization is achieved via slow evaporation or cooling, followed by vacuum filtration. Purity is verified using X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities.
- Example Data Table :
| Synthesis Method | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (ICP-MS) |
|---|---|---|---|---|
| Aqueous Reflux | 90 | 8 | 85 | 99.2% |
| Solvothermal | 150 | 24 | 92 | 99.5% |
Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?
- Methodological Answer : Reproducibility requires strict documentation of variables such as reagent purity (e.g., Cs₂CO₃ ≥99.9%), solvent quality (deionized water resistivity >18 MΩ·cm), and ambient humidity (controlled via glovebox). Calibration of equipment (e.g., pH meters, thermocouples) must adhere to ISO standards . Cross-lab validation studies, as outlined in Bulletin of Chemical Reaction Engineering & Catalysis, recommend interlaboratory comparisons of XRD patterns and thermal gravimetric analysis (TGA) profiles to identify discrepancies in crystallinity or hydration .
Q. What safety protocols are critical when handling this compound due to its toxicity and oxidative properties?
- Methodological Answer : this compound’s Cr(VI) content necessitates compliance with OSHA guidelines for hexavalent chromium exposure (PEL: 5 µg/m³). Researchers must use fume hoods, wear nitrile gloves, and employ closed-system reactors to minimize aerosol formation. Waste disposal requires neutralization with reducing agents (e.g., FeSO₄) to convert Cr(VI) to less toxic Cr(III) . Emergency protocols should be documented, referencing Chlorine Institute guidelines for chemical spills .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in reported decomposition temperatures (e.g., 300°C vs. 350°C) may arise from differences in sample purity or atmospheric conditions (O₂ vs. N₂). Researchers should replicate experiments using controlled-environment TGA and differential scanning calorimetry (DSC), comparing results under inert vs. oxidative atmospheres . Contradictions in activation energy values (ΔH) require density functional theory (DFT) calculations to model decomposition pathways, cross-referenced with experimental data .
Q. What advanced spectroscopic techniques are optimal for probing this compound’s electronic structure and chromate ion behavior?
- Methodological Answer : X-ray absorption near-edge structure (XANES) spectroscopy at the Cr K-edge provides insights into oxidation state and ligand coordination. For dynamic studies, time-resolved UV-Vis spectroscopy monitors chromate ion (CrO₄²⁻) reduction kinetics in aqueous solutions . Synchrotron-based extended X-ray absorption fine structure (EXAFS) can resolve local atomic arrangements, critical for understanding Cs₂CrO₄’s behavior in solid-state matrices .
Q. How can researchers design experiments to investigate this compound’s environmental persistence and mobility in soil systems?
- Methodological Answer : Column leaching experiments simulate soil percolation by packing soil samples (e.g., loam, sand) into glass columns and introducing Cs₂CrO₄ solutions. Effluent analysis via ICP-MS quantifies Cs⁺ and Cr(VI) migration rates. To assess redox interactions, soil microcosms are spiked with organic matter (e.g., humic acid) and monitored using cyclic voltammetry to track Cr(VI) reduction .
Data Contradiction and Validation Strategies
Q. What statistical approaches are recommended when this compound’s solubility data conflicts across studies?
- Methodological Answer : Systematic error analysis (e.g., Grubbs’ test) identifies outliers in solubility datasets. Meta-analyses should normalize data to standard conditions (e.g., 25°C, 1 atm) and account for ionic strength effects using the Pitzer model. Collaborative platforms like Cambridge English Corpus recommend open-data repositories for transparency .
Q. How should researchers address discrepancies in this compound’s catalytic performance in oxidation reactions?
- Methodological Answer : Variations in catalytic activity (e.g., turnover frequency) often stem from differences in surface area or defect density. Researchers should characterize catalysts using Brunauer-Emmett-Teller (BET) surface area analysis and scanning electron microscopy (SEM) to correlate morphology with activity . Controlled poisoning experiments (e.g., CO adsorption) identify active sites, while isotopic labeling (e.g., ¹⁸O) traces reaction mechanisms .
Guidance for Manuscript Preparation
- Experimental Section : Detail synthesis protocols, including equipment brands (e.g., Shimadzu GC-17A) and column specifications for chromatography .
- Results and Discussion : Contrast findings with prior studies (e.g., "Our XRD results differ from Smith et al. due to improved anhydrous conditions") and propose hypotheses for discrepancies .
- Conclusion : Highlight novel contributions (e.g., "First evidence of Cs₂CrO₄’s photodegradation pathway") and suggest future work (e.g., in situ TEM studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
